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Compound of Interest

Compound Name: 5-Fluoro-2-oxoindoline

Cat. No.: B020390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Fluoro-2-oxoindoline (CAS No: 56341-41-4), a key intermediate in pharmaceutical synthesis.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The spectroscopic data for 5-Fluoro-2-oxoindoline is summarized below. This information is

critical for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1 ¹H NMR Data

The ¹H NMR spectrum of 5-Fluoro-2-oxoindoline was recorded in DMSO-d₆. The chemical

shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.36 s 1H NH

7.08 - 7.10 m 1H Ar-H (C7-H)

6.96 - 7.01 m 1H Ar-H (C4-H)

6.76 - 6.79 m 1H Ar-H (C6-H)

3.49 s 2H CH₂

1.1.2 ¹³C NMR Data

Explicit experimental ¹³C NMR data for 5-Fluoro-2-oxoindoline is not readily available in the

surveyed literature. However, expected chemical shift ranges can be estimated based on the

functional groups present in the molecule.[1][2]

Carbon Atom
Expected Chemical Shift
(δ) ppm Range

Rationale

C=O (C2) 170 - 185 Lactam carbonyl carbon.[1]

C-F (C5) 155 - 165 (d, ¹JCF ≈ 240 Hz)
Aromatic carbon directly

bonded to fluorine.

Ar-C (quaternary) 125 - 150 Quaternary aromatic carbons.

Ar-CH 110 - 140 Protonated aromatic carbons.

CH₂ (C3) 30 - 40

Aliphatic methylene carbon

adjacent to a carbonyl and an

aromatic ring.

Infrared (IR) Spectroscopy
Specific experimental FT-IR peak data is not detailed in the available literature. The expected

absorption frequencies are based on standard IR correlation tables for the functional groups in

5-Fluoro-2-oxoindoline.[3][4][5][6][7][8]
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Functional Group Vibration Mode
Expected
Absorption Range
(cm⁻¹)

Intensity

N-H Stretch 3300 - 3100 Medium, Broad

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H (CH₂) Stretch 2950 - 2850 Medium

C=O (Lactam) Stretch ~1710 Strong

Aromatic C=C Stretch 1620 - 1450 Medium to Weak

C-N Stretch 1350 - 1250 Medium

C-F Stretch 1250 - 1000 Strong

Mass Spectrometry (MS)
The mass spectrometry data for 5-Fluoro-2-oxoindoline is based on its molecular formula,

C₈H₆FNO, with a molecular weight of 151.14 g/mol .

m/z Value Interpretation

151 [M]⁺, Molecular ion

123 [M-CO]⁺, Loss of carbon monoxide

Note: A detailed experimental fragmentation pattern is not available in the surveyed literature.

The loss of CO is a common fragmentation pathway for oxindoles.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 5-Fluoro-
2-oxoindoline.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 5-Fluoro-2-oxoindoline.
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Instrumentation:

NMR Spectrometer: 400 MHz or higher field strength

NMR Tubes: 5 mm diameter

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

Internal Standard: Tetramethylsilane (TMS)

Procedure:

Sample Preparation: Dissolve 5-10 mg of 5-Fluoro-2-oxoindoline in approximately 0.7 mL

of DMSO-d₆ in a clean, dry vial.

Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of approximately

4-5 cm.

Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64

scans).

¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

A higher number of scans will be required due to the low natural abundance of ¹³C

(typically several hundred to thousands of scans).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra correctly.

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Integrate the peaks in the ¹H spectrum.

Identify the chemical shifts and multiplicities of all signals.

Attenuated Total Reflectance (ATR) - Fourier Transform
Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid 5-Fluoro-2-oxoindoline.

Instrumentation:

FT-IR Spectrometer

ATR accessory with a diamond or germanium crystal

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Collect a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.
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Sample Analysis:

Place a small amount of powdered 5-Fluoro-2-oxoindoline onto the center of the ATR

crystal.

Apply pressure using the ATR pressure arm to ensure good contact between the sample

and the crystal.

Collect the sample spectrum. A typical measurement consists of 16-32 scans at a

resolution of 4 cm⁻¹.

Data Processing:

The software will automatically perform a background correction.

Identify the wavenumbers (cm⁻¹) of the major absorption bands.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions

of 5-Fluoro-2-oxoindoline.

Instrumentation:

Mass Spectrometer: Electrospray Ionization (ESI) or Electron Ionization (EI) source coupled

with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure (ESI-MS):

Sample Preparation: Prepare a dilute solution of 5-Fluoro-2-oxoindoline (approximately 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g.,

5-10 µL/min) using a syringe pump.

MS Acquisition:

Acquire the mass spectrum in positive or negative ion mode.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b020390?utm_src=pdf-body
https://www.benchchem.com/product/b020390?utm_src=pdf-body
https://www.benchchem.com/product/b020390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set the mass range to scan for the expected molecular ion (e.g., m/z 50-300).

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow and temperature) to maximize the signal of the molecular ion.

Data Analysis:

Identify the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

If fragmentation is observed, identify the m/z of the major fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Fluoro-2-oxoindoline.
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Caption: Workflow for Spectroscopic Analysis of 5-Fluoro-2-oxoindoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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